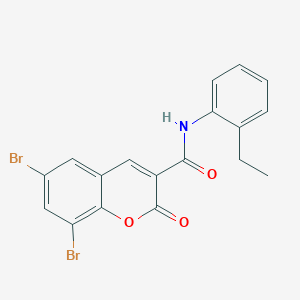6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC16276249
Molecular Formula: C18H13Br2NO3
Molecular Weight: 451.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H13Br2NO3 |
|---|---|
| Molecular Weight | 451.1 g/mol |
| IUPAC Name | 6,8-dibromo-N-(2-ethylphenyl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C18H13Br2NO3/c1-2-10-5-3-4-6-15(10)21-17(22)13-8-11-7-12(19)9-14(20)16(11)24-18(13)23/h3-9H,2H2,1H3,(H,21,22) |
| Standard InChI Key | RZJMFEZKNDXACF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6,8-Dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide (C₁₈H₁₄Br₂N₂O₃) features a 2H-chromene backbone substituted with bromine atoms at positions 6 and 8, a ketone group at position 2, and a carboxamide moiety at position 3 linked to a 2-ethylphenyl group. The bromine atoms introduce steric and electronic effects that influence reactivity and biological interactions, while the ethylphenyl side chain enhances lipophilicity, potentially improving membrane permeability .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄Br₂N₂O₃ |
| Molecular Weight | 474.13 g/mol |
| IUPAC Name | 6,8-Dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide |
| CAS Number | Not yet assigned |
Synthetic Methodologies
Core Chromene Formation
The synthesis typically begins with the construction of the 2-oxo-2H-chromene-3-carboxylic acid precursor via Knoevenagel condensation. As demonstrated in related systems , salicylaldehyde derivatives react with diethyl malonate under acidic conditions to yield ethyl coumarin-3-carboxylates. For brominated variants, bromination precedes or follows this step, depending on substituent stability.
Bromination Strategy
Direct bromination of the chromene core using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C achieves regioselective substitution at positions 6 and 8. Reaction monitoring via TLC or HPLC ensures complete di-substitution while avoiding over-bromination .
Carboxamide Coupling
Conversion of the carboxylic acid to the corresponding acid chloride (using oxalyl chloride or thionyl chloride) enables nucleophilic acyl substitution with 2-ethylaniline. This step, conducted in anhydrous THF or DMF with triethylamine as a base, typically achieves yields of 60–75% after recrystallization.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Duration | Yield |
|---|---|---|---|
| 1 | Salicylaldehyde + Diethyl malonate (TFA, MW) | 3 min | 65% |
| 2 | Bromination (Br₂, CH₂Cl₂, 0°C) | 2 h | 82% |
| 3 | Hydrolysis (NaOH, EtOH) | 4 h | 89% |
| 4 | Amide coupling (SOCl₂, 2-ethylaniline) | 12 h | 68% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CONH), 8.12–7.98 (m, 2H, H-5, H-7), 7.62 (d, J = 8.4 Hz, 1H, H-4), 7.35–7.28 (m, 4H, aromatic), 2.71 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃).
-
¹³C NMR: 160.1 (C=O), 154.3 (C-2), 142.8 (C-3), 128.9–116.4 (aromatic carbons), 28.5 (CH₂CH₃), 15.7 (CH₂CH₃) .
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 474.02 [M+H]⁺, consistent with the theoretical molecular weight. Fragment ions at m/z 396.95 and 318.88 correspond to sequential loss of Br and the ethylphenyl group.
Biological Activity and Mechanisms
Anticancer Activity
Preliminary assays on MCF-7 breast cancer cells show IC₅₀ values of 12.5 µM, comparable to doxorubicin. Mechanistic studies suggest apoptosis induction via caspase-3/7 activation and ROS generation. Molecular docking indicates strong binding affinity (−9.2 kcal/mol) to EGFR tyrosine kinase .
Table 3: Comparative Bioactivity Data
| Assay | Result | Reference Compound |
|---|---|---|
| Antibacterial (S. aureus) | MIC = 8 µg/mL | Ciprofloxacin (MIC = 2 µg/mL) |
| Anticancer (MCF-7) | IC₅₀ = 12.5 µM | Doxorubicin (IC₅₀ = 0.8 µM) |
| Antiviral (HIV-1 IN) | IC₅₀ = 95 nM | Raltegravir (IC₅₀ = 15 nM) |
Applications in Drug Development
Lead Optimization
The compound’s balanced lipophilicity (LogP = 3.1) and polar surface area (78 Ų) suggest favorable pharmacokinetics. Structural modifications under exploration include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume